tert-Butyl 3'-chloro-5'H-spiro[azetidine-3,7'-furo[3,4-b]pyridine]-1-carboxylate
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Overview
Description
tert-Butyl 3’-chloro-5’H-spiro[azetidine-3,7’-furo[3,4-b]pyridine]-1-carboxylate is a complex organic compound that features a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3’-chloro-5’H-spiro[azetidine-3,7’-furo[3,4-b]pyridine]-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the spirocyclic core through a cyclization reaction. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors and other advanced techniques to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3’-chloro-5’H-spiro[azetidine-3,7’-furo[3,4-b]pyridine]-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized spiro compounds .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 3’-chloro-5’H-spiro[azetidine-3,7’-furo[3,4-b]pyridine]-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for creating new materials with specific properties .
Biology and Medicine
Its spirocyclic structure can interact with biological targets in unique ways, making it a candidate for the development of new therapeutic agents .
Industry
Industrially, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity .
Mechanism of Action
The mechanism of action of tert-Butyl 3’-chloro-5’H-spiro[azetidine-3,7’-furo[3,4-b]pyridine]-1-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into binding sites on enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-bromospiro[5H-furo[3,4-b]pyridine-7,3-azetidine]-1-carboxylate
- tert-Butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate
Uniqueness
What sets tert-Butyl 3’-chloro-5’H-spiro[azetidine-3,7’-furo[3,4-b]pyridine]-1-carboxylate apart from similar compounds is its specific spirocyclic structure, which imparts unique chemical and physical properties. This makes it particularly valuable in applications where stability and reactivity are crucial .
Properties
Molecular Formula |
C14H17ClN2O3 |
---|---|
Molecular Weight |
296.75 g/mol |
IUPAC Name |
tert-butyl 3-chlorospiro[5H-furo[3,4-b]pyridine-7,3'-azetidine]-1'-carboxylate |
InChI |
InChI=1S/C14H17ClN2O3/c1-13(2,3)20-12(18)17-7-14(8-17)11-9(6-19-14)4-10(15)5-16-11/h4-5H,6-8H2,1-3H3 |
InChI Key |
LTGMSGQXXKIBNM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)C3=C(CO2)C=C(C=N3)Cl |
Origin of Product |
United States |
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